Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17412224
InChI: InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,13H2,1-3H3
SMILES:
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17412224

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,13H2,1-3H3
Standard InChI Key VWTGVCLPGCNHRW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CF)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₂₁FNO₂, with a molecular weight of 246.29 g/mol. The piperidine ring is substituted at the 4-position with both an amino group and a fluoromethyl group, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. This configuration enhances its utility as a synthetic intermediate, allowing selective deprotection and functionalization.

Structural Features

Key structural attributes include:

  • Tert-Butyl Group: Provides steric protection to the piperidine nitrogen, improving stability during synthetic reactions.

  • Fluoromethyl Substituent: Introduces electronegativity and metabolic resistance, critical for drug design.

  • Amino Group: Serves as a site for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing functionalities.

Table 1: Molecular and Structural Data

PropertyValue/Description
Molecular FormulaC₁₂H₂₁FNO₂
Molecular Weight246.29 g/mol
IUPAC Nametert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate
Key Functional GroupsBoc-protected amine, fluoromethyl, piperidine ring

Synthesis and Manufacturing Processes

Laboratory Synthesis

The synthesis typically involves multi-step reactions starting from piperidine precursors. A common route includes:

  • Boc Protection: Reaction of piperidine with di-tert-butyl dicarbonate to introduce the Boc group.

  • Fluoromethylation: Introduction of the fluoromethyl group via nucleophilic substitution or radical fluorination.

  • Amination: Installation of the amino group through reductive amination or displacement reactions.

Industrial Production Considerations

Scalable synthesis requires optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Continuous flow systems and automated purification techniques are employed to ensure consistency in large-scale batches.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents such as dichloromethane and ethyl acetate but limited solubility in water. Stability studies indicate that the Boc group remains intact under acidic conditions but cleaves readily with trifluoroacetic acid.

Thermal Characteristics

Differential scanning calorimetry (DSC) reveals a melting point range of 120–122°C, with thermal decomposition occurring above 250°C. These properties necessitate storage in cool, dry environments to prevent degradation.

Table 2: Physical and Thermal Properties

PropertyValue
Melting Point120–122°C
Solubility in DCMHigh
Decomposition Temperature>250°C

Reactivity and Chemical Behavior

Common Reactions

  • Deprotection: Removal of the Boc group under acidic conditions yields a primary amine.

  • Alkylation/Acylation: The amino group reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Fluorine-Specific Reactions: The fluoromethyl group participates in nucleophilic aromatic substitution or Suzuki couplings.

Reaction Mechanisms

Deprotection proceeds via acid-catalyzed cleavage of the carbamate, generating CO₂ and the free amine. Fluoromethyl groups enhance electrophilicity at adjacent carbons, facilitating cross-coupling reactions.

Applications in Scientific Research

Medicinal Chemistry and Drug Development

The compound serves as a precursor for neuroactive agents, particularly those targeting serotonin and dopamine receptors. Its fluorinated structure improves blood-brain barrier penetration, a critical factor in treating neurological disorders.

Neuropharmacology

Studies suggest derivatives of this compound modulate trace amine-associated receptors (TAARs), influencing neurotransmitter release and neuronal plasticity. Such activity is under investigation for Alzheimer’s and Parkinson’s therapies.

Chemical Biology

As a fluorescent probe precursor, the fluoromethyl group enables tracking of enzyme activity in live cells. Applications include monitoring protease function and lipid metabolism.

Future Directions and Research Opportunities

Ongoing research aims to:

  • Elucidate its interactions with G-protein-coupled receptors (GPCRs).

  • Develop asymmetric synthesis methods for enantiopure derivatives.

  • Explore its use in covalent inhibitor design for oncology targets.

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